molecular formula C14H7FN2 B1457898 4-(3-Cyanophenyl)-2-fluorobenzonitrile CAS No. 1393441-82-1

4-(3-Cyanophenyl)-2-fluorobenzonitrile

Cat. No. B1457898
M. Wt: 222.22 g/mol
InChI Key: SXACQJMBFHFNJU-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-fluorobenzonitrile is a chemical compound with the molecular formula C14H8N2 . It has a molecular weight of 204.23 . The compound is typically used in laboratory settings .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is commonly used in the synthesis of compounds similar to 4-(3-Cyanophenyl)-2-fluorobenzonitrile . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Radical Anion Reactivity in Arylation

4-(3-Cyanophenyl)-2-fluorobenzonitrile serves as a foundational compound in organic synthesis, particularly in the arylation of fluorinated benzonitriles. A study by Peshkov et al. (2019) highlights the novel use of benzonitrile radical anions for phenylating fluorobenzonitriles, revealing a new type of radical anion reactivity. This process affords cyanobiphenyls through ortho- and para-fluorine atom substitution, opening avenues for developing fluorinated cyanobisarenes via aromatic nucleophilic substitution reactions (Peshkov, Wang, Panteleeva, Rybalova, & Tretyakov, 2019).

Halodeboronation of Aryl Boronic Acids

The compound also finds application in the facile synthesis of halogenated derivatives through halodeboronation. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile by bromodeboronating 2-cyano-6-fluorophenylboronic acid. This method, showcasing the compound's versatility, underscores its utility in synthesizing aryl bromides and chlorides from aryl boronic acids in good to excellent yields, thus facilitating the creation of complex organic molecules (Szumigala, Devine, Gauthier, & Volante, 2004).

Spectroscopy and Structural Analysis

Further, 4-(3-Cyanophenyl)-2-fluorobenzonitrile contributes to the understanding of molecular structures and electronic properties. Zhao et al. (2018) investigated the vibrational features of 4-fluorobenzonitrile, closely related to our compound of interest, using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy. These studies provide crucial insights into the effects of fluorine substitution on molecular properties, paving the way for the design of materials with desired electronic characteristics (Zhao, Jin, Hao, Yang, Li, & Jia, 2018).

Radiofluorination and Pharmaceutical Research

In pharmaceutical research, derivatives of fluorobenzonitriles, like 4-fluorobenzonitrile oxide, demonstrate potential in creating radiopharmaceuticals. Zlatopolskiy et al. (2012) explored nitrile oxide cycloadditions for the preparation of radiofluorinated compounds. Their work illustrates the role of fluorobenzonitriles in synthesizing low-molecular-weight radiopharmaceuticals, highlighting the compound's importance in medical imaging and diagnostics (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

properties

IUPAC Name

4-(3-cyanophenyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2/c15-14-7-12(4-5-13(14)9-17)11-3-1-2-10(6-11)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACQJMBFHFNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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